molecular formula C₁₉H₂₉N₇O₇P B1141373 8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate CAS No. 54606-91-6

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

Cat. No.: B1141373
CAS No.: 54606-91-6
M. Wt: 498.45
InChI Key:
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Description

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is a biochemical compound used primarily in proteomics research. It is a derivative of adenosine cyclic monophosphate, modified with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) group. This compound is known for its unique properties and applications in various scientific fields .

Scientific Research Applications

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in studies of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Biochemical Analysis

Biochemical Properties

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate shows partially selective agonist activity with Type I cAMP-dependent protein kinase isozyme . This suggests that it interacts with this enzyme, potentially influencing its activity.

Cellular Effects

The specific cellular effects of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not well-documented in the literature. As a cyclic AMP analog, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is not fully understood. As a cyclic AMP analog, it may bind to and activate protein kinase I, leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate involves multiple steps, starting with the modification of adenosine. The TEMPO group is introduced through a series of chemical reactions, including nucleophilic substitution and oxidation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    8-(6-Aminohexyl)aminoadenosine 3’,5’-cyclic monophosphate: Another derivative of cyclic adenosine monophosphate with a different substituent group.

    N6-Methyl-2-deoxyadenosine: A methylated derivative of adenosine with distinct properties and applications.

    Adenosine-2’,3’-cyclic Monophosphate Sodium Salt: A cyclic monophosphate derivative with different functional groups

Uniqueness

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is unique due to the presence of the TEMPO group, which imparts distinct redox properties and enhances its stability. This makes it particularly valuable in studies involving oxidative stress and redox biology. Additionally, its ability to mimic cyclic adenosine monophosphate allows it to modulate various cellular signaling pathways, making it a versatile tool in scientific research .

Properties

IUPAC Name

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBKLATJLPRPA-VHBSBENZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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